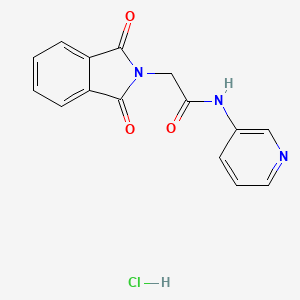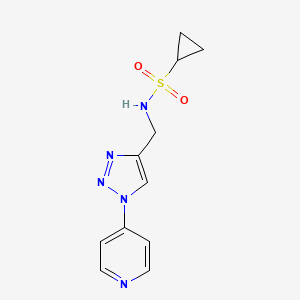
N-((1-(4-fluorophenyl)cyclopropyl)methyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(4-fluorophenyl)cyclopropyl)methyl)thiophene-2-carboxamide, also known as FLX-787, is a chemical compound that has been studied for its potential therapeutic applications.
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, they can inhibit the activity of certain enzymes or modulate the function of receptors . The interaction between the compound and its targets can lead to changes in the biochemical processes within the cell, resulting in the observed biological effects .
Biochemical Pathways
For example, they can interfere with the synthesis of certain proteins, disrupt cell signaling pathways, or alter the function of various enzymes . The downstream effects of these changes can include alterations in cell growth, immune response, and other cellular functions .
Result of Action
For example, it may alter gene expression, disrupt cell signaling pathways, or inhibit the activity of certain enzymes . These changes can result in various biological effects, such as anti-inflammatory, anticancer, or antiviral effects .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-((1-(4-fluorophenyl)cyclopropyl)methyl)thiophene-2-carboxamide in lab experiments is its specificity for T-type calcium channels. This specificity allows researchers to selectively modulate these channels without affecting other calcium channels in the nervous system. However, a limitation of using N-((1-(4-fluorophenyl)cyclopropyl)methyl)thiophene-2-carboxamide in lab experiments is its potential toxicity. Studies have shown that high doses of N-((1-(4-fluorophenyl)cyclopropyl)methyl)thiophene-2-carboxamide can lead to liver toxicity in animal models, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for N-((1-(4-fluorophenyl)cyclopropyl)methyl)thiophene-2-carboxamide research. One potential direction is to explore its use in the treatment of other neurological disorders, such as epilepsy and neuropathic pain. Additionally, further studies are needed to determine the optimal dosing and administration of N-((1-(4-fluorophenyl)cyclopropyl)methyl)thiophene-2-carboxamide in humans. Finally, researchers may also explore the development of new compounds based on the structure of N-((1-(4-fluorophenyl)cyclopropyl)methyl)thiophene-2-carboxamide with improved efficacy and safety profiles.
Conclusion:
N-((1-(4-fluorophenyl)cyclopropyl)methyl)thiophene-2-carboxamide is a chemical compound that has been studied for its potential therapeutic applications in the treatment of various neurological disorders. Its ability to selectively modulate T-type calcium channels in the nervous system may be beneficial in treating disorders characterized by hyperexcitability. While N-((1-(4-fluorophenyl)cyclopropyl)methyl)thiophene-2-carboxamide has shown promise in animal studies, further research is needed to determine its safety and efficacy in humans.
Métodos De Síntesis
N-((1-(4-fluorophenyl)cyclopropyl)methyl)thiophene-2-carboxamide is synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 4-fluoroaniline with cyclopropylcarbonyl chloride to form N-cyclopropyl-4-fluoroaniline. This intermediate is then reacted with thiophene-2-carboxylic acid to form the final product, N-((1-(4-fluorophenyl)cyclopropyl)methyl)thiophene-2-carboxamide.
Aplicaciones Científicas De Investigación
N-((1-(4-fluorophenyl)cyclopropyl)methyl)thiophene-2-carboxamide has been studied for its potential therapeutic applications in the treatment of various neurological disorders, including amyotrophic lateral sclerosis (ALS) and restless leg syndrome (RLS). Studies have shown that N-((1-(4-fluorophenyl)cyclopropyl)methyl)thiophene-2-carboxamide has the ability to modulate calcium channels in the nervous system, which may be beneficial in treating these disorders.
Propiedades
IUPAC Name |
N-[[1-(4-fluorophenyl)cyclopropyl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNOS/c16-12-5-3-11(4-6-12)15(7-8-15)10-17-14(18)13-2-1-9-19-13/h1-6,9H,7-8,10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMOYNYPVMUZAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=CC=CS2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(4-Naphthalen-2-ylsulfonylpiperazin-1-yl)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2910317.png)


![N,N-Dimethyl-2-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2910322.png)







